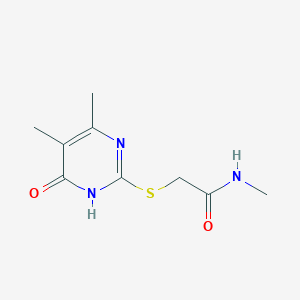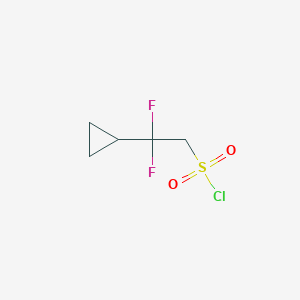
methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate is a chemical compound with the molecular formula C12H10O6 and a molecular weight of 250.21 g/mol . It belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include the use of dry acetone and anhydrous potassium carbonate at 50°C .
Industrial Production Methods
the general approach involves the use of green chemistry principles, such as using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dry acetone or alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other coumarin derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in treating diseases such as cancer and Alzheimer’s disease.
Industry: Used in the production of dyes, perfumes, and as a fluorescent marker
Mechanism of Action
The mechanism of action of methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate involves its interaction with various molecular targets and pathways. It is known to exhibit antioxidant activity by scavenging free radicals and inhibiting oxidative stress . Additionally, it has been shown to have antimicrobial activity by disrupting the cell membrane of bacteria .
Comparison with Similar Compounds
Similar Compounds
- Methyl (6-hexyl-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
- Methyl (3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetate
- Methyl (3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy)acetate
- 7-Methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate
- 8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
Uniqueness
Methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives . Its dual hydroxyl groups at positions 5 and 7 contribute to its potent antioxidant properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-(5,7-dihydroxy-2-oxochromen-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c1-17-10(15)2-6-3-11(16)18-9-5-7(13)4-8(14)12(6)9/h3-5,13-14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCONJYUQIRPQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)OC2=CC(=CC(=C12)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2400877.png)
![Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2400878.png)

![3-(4-methoxyphenyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]propan-1-one](/img/structure/B2400880.png)


![2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(propan-2-yl)acetamide](/img/structure/B2400886.png)
![(Z)-2-cyano-3-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2400887.png)


![N-(2,4-dimethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2400893.png)

